1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Description
The compound 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1351693-61-2) is a pyrazole derivative characterized by:
- A 2-chloro-5-fluorophenyl substituent at the pyrazole N1 position.
- A 1H-pyrrol-1-yl group at the pyrazole C5 position.
- A carboxylic acid moiety at the pyrazole C4 position.
This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and aromatic/heterocyclic components influencing lipophilicity. Its synthesis typically involves multi-step reactions, including cyclocondensation and hydrolysis of ester intermediates, as observed in analogous pyrazole syntheses .
Properties
IUPAC Name |
1-(2-chloro-5-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O2/c15-11-4-3-9(16)7-12(11)19-13(18-5-1-2-6-18)10(8-17-19)14(20)21/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZVKGHBOSGEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=C(C=CC(=C3)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Halogenated Pyrrole Derivatives
Pyrrole derivatives such as 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde serve as important intermediates. A practical industrial method involves the reaction of pyrrole with ortho-fluorobenzene derivatives bearing a leaving group (e.g., halogen or sulfonyl groups) in the presence of a palladium catalyst. This reaction achieves high yields (>70%) with low catalyst loading, suitable for scale-up.
Protective groups such as triisopropylsilyl are used to protect the pyrrole nitrogen during synthesis and can be removed in situ to streamline the process.
Example process steps include:
Halogenation and Functionalization of Pyrrole Esters
Chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide at low temperature (0 °C) provides chlorinated pyrrole esters with good selectivity. This method avoids laborious chromatographic separations and can be performed on gram scale with ~61% isolated yield.
Fluorination of pyrrole esters is achieved by Selectfluor in acetonitrile and acetic acid at 0 °C, followed by hydrolysis to carboxylic acids under alkaline conditions at elevated temperature (90 °C), yielding the corresponding 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid in ~76% yield.
Construction of the Pyrazole Core with Desired Substitutions
Cyclocondensation and Cycloaddition Approaches
Pyrazole derivatives are commonly synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones or chalcones, often catalyzed by copper triflate and ionic liquids, yielding 1,3,5-trisubstituted pyrazoles efficiently (yield ~82%).
Regioselective condensation of α-benzotriazolylenones with hydrazines allows access to 1,3,5-substituted pyrazoles with yields ranging from 50 to 94%. This method facilitates functionalization at the 4-position, enabling synthesis of tetrasubstituted pyrazoles.
1,3-Dipolar cycloaddition of diazocarbonyl compounds with alkynes in the presence of zinc triflate catalyst offers a straightforward route to pyrazole derivatives with good yields (~89%).
In Situ Formation of Carbonyl Derivatives for Pyrazole Synthesis
One-pot synthesis of 3,5-substituted pyrazoles involves treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines, providing good regioselectivity and yields (68–99%).
Cyclocondensation of arylhydrazines with carbonyl derivatives generated in situ from ketones and diethyl oxalate yields 1,3,4,5-substituted pyrazoles with moderate yields (60–66%).
Specific Synthetic Route to 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
While direct literature on the exact compound is limited, the following synthetic strategy can be derived from the above methods and patent disclosures:
Research Findings and Industrial Considerations
The use of palladium-catalyzed cross-coupling with minimal catalyst loading enhances cost-effectiveness and reduces metal contamination risks in final products.
One-pot syntheses combining multiple steps without intermediate isolation improve throughput and reduce solvent usage, aligning with green chemistry principles.
Halogenation steps require careful control of reaction temperature and stoichiometry to avoid over-halogenation or formation of regioisomeric impurities.
The pyrazole ring synthesis via cyclocondensation or 1,3-dipolar cycloaddition is versatile, allowing structural modifications to optimize pharmacological properties.
Industrial scale-up benefits from crystallization-based purification techniques to avoid chromatographic separations, as demonstrated in related pyrrole carboxylic acid syntheses.
Summary Table of Key Preparation Methods
| Preparation Step | Methodology | Catalysts/Reagents | Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|---|
| Pyrrole-halogenated phenyl coupling | Pd-catalyzed cross-coupling | Pd catalyst, base, protective groups | 0–50 °C, tetrahydropyran solvent | >70% | High yield, low metal contamination |
| Pyrrole formylation | Sodium hydride, zinc chloride | Sodium hydride, zinc chloride | Ice cooling to room temp | 70–80% | One-pot synthesis possible |
| Pyrrole halogenation | N-chlorosuccinimide or Selectfluor | N-chlorosuccinimide, Selectfluor | 0 °C to room temp | 60–76% | Selective halogenation, scalable |
| Pyrazole ring construction | Cyclocondensation or cycloaddition | Copper triflate, zinc triflate | Mild to moderate temp | 80–90% | Regioselective, high yield |
| Carboxylic acid introduction | Base hydrolysis of ester | NaOH, acidification | 90 °C, aqueous | 70–80% | Efficient conversion to acid |
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid exhibits significant anticancer properties. It has been investigated as a potential inhibitor of specific cancer cell lines, particularly those resistant to conventional therapies. The compound's mechanism involves the inhibition of key signaling pathways that promote tumor growth and survival.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Research has demonstrated its ability to modulate inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. Animal models have shown that it may help mitigate neurodegeneration associated with conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues.
Pesticidal Activity
The unique structure of this compound has led to its exploration as a potential pesticide. Preliminary studies indicate that it may be effective against certain pests while being less harmful to beneficial insects, making it an attractive option for sustainable agriculture.
Herbicide Development
This compound's selective herbicidal properties are under investigation, particularly for controlling broadleaf weeds in cereal crops. Its ability to inhibit specific enzymatic pathways in plants can lead to the development of targeted herbicides that minimize environmental impact.
Polymer Chemistry
In material science, the compound is being studied for its role in developing new polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications in various industries.
Nanotechnology
Research is ongoing into using this compound in nanotechnology, particularly in creating nanoparticles for drug delivery systems. Its ability to form stable complexes could improve the bioavailability and efficacy of therapeutic agents.
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal demonstrated that derivatives of this compound were effective against breast cancer cell lines. The study highlighted its role in inducing apoptosis through mitochondrial pathways, suggesting a potential therapeutic application in oncology .
Case Study 2: Agricultural Trials
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations without adversely affecting non-target species. This research supports the development of eco-friendly pest management strategies .
Case Study 3: Neuroprotective Studies
A series of experiments involving animal models have shown that administration of this compound can significantly reduce markers of neuroinflammation and oxidative stress, indicating its potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a. 1-(4-Bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS: 325737-63-1)
- Key Difference : Bromine replaces chlorine at the phenyl para position.
- Impact : Bromine’s larger atomic radius and higher molecular weight (350.14 g/mol vs. 319.71 g/mol for the target compound) may enhance steric hindrance and alter binding interactions in biological systems .
b. 5-Amino-1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1304787-78-7)
- Key Difference: An amino group replaces the pyrrole ring at C3.
c. 1-(2-Nitrophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS: 146754-44-1)
Substituent Variations on the Pyrazole Ring
a. Trifluoromethyl-Substituted Analogs
- Example: 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 98534-84-0).
- Key Difference : A trifluoromethyl (CF₃) group replaces the pyrrole ring.
- Impact : The CF₃ group enhances lipophilicity and metabolic stability, making such analogs common in agrochemical and pharmaceutical applications .
b. Triazole and Thiazole Derivatives
- Example: 1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .
- Key Difference : A thiazole-thiophene hybrid replaces the phenyl-pyrrole system.
- Impact : The extended π-conjugation may influence electronic properties and binding affinity to targets like kinases or ion channels .
Ester and Amide Derivatives
a. Ethyl 1-(2-chlorophenyl)-5-cyano-1H-pyrazole-4-carboxylate (CAS: 98476-18-7)
- Key Difference : An ethyl ester replaces the carboxylic acid.
- Impact : Esters are typically prodrug forms, improving bioavailability. Hydrolysis to the acid is required for activity .
b. Nurandociguat (INN Proposed)
Table 1: Key Properties of Selected Analogs
Biological Activity
The compound 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1224168-17-5) is a pyrazole derivative that has garnered attention in recent pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential as an anti-inflammatory and anticancer agent, along with relevant data tables and case studies.
- Molecular Formula : C14H9ClFN3O2
- Molar Mass : 305.69 g/mol
- Density : 1.48 g/cm³ (predicted)
- Boiling Point : 499.5 °C (predicted)
- pKa : 2.38 (predicted) .
Anticancer Activity
Recent studies highlight the anticancer potential of pyrazole derivatives, including the compound in focus. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- MCF7 (Breast cancer) : GI50 value of 3.79 µM.
- SF-268 (Brain cancer) : TGI value of 12.50 µM.
- NCI-H460 (Lung cancer) : LC50 value of 42.30 µM .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF7 | 3.79 | - | - |
| SF-268 | - | 12.50 | - |
| NCI-H460 | - | - | 42.30 |
Anti-inflammatory Properties
The pyrazole scaffold has been recognized for its anti-inflammatory properties as well. For example, compounds derived from pyrazoles have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6:
- A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone, which showed only 76% inhibition at similar concentrations .
Table 2: Anti-inflammatory Activity Comparison
| Compound | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
|---|---|---|
| Pyrazole Derivative | 85 | 93 |
| Dexamethasone | 76 | 86 |
The mechanism by which this compound exerts its biological effects is still under investigation; however, it is believed to involve the modulation of various signaling pathways associated with inflammation and cancer proliferation.
- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit kinases involved in tumor growth and survival.
- DNA Binding Interactions : The binding affinity to DNA has been noted, which may contribute to the anticancer activity observed in vitro .
Study on Antitumor Activity
A notable study evaluated the antitumor activity of several pyrazole derivatives, including the compound , against multiple cancer cell lines:
- The study found that compounds with modifications at the pyrrole ring exhibited enhanced cytotoxicity compared to unmodified versions.
- The compound demonstrated significant apoptotic effects on A549 lung cancer cells, indicating its potential as a therapeutic agent .
Clinical Relevance
While preclinical data are promising, clinical trials are necessary to fully understand the efficacy and safety profile of this compound in humans.
Q & A
Q. What synthetic methodologies are commonly employed for preparing pyrazole-4-carboxylic acid derivatives, and how can they be adapted for this compound?
The synthesis of pyrazole-4-carboxylic acids typically involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazines or phenylhydrazines, followed by hydrolysis of the ester group to yield the carboxylic acid . For the target compound, modifications may include:
- Step 1 : Introducing the 2-chloro-5-fluorophenyl group via nucleophilic substitution or Suzuki coupling.
- Step 2 : Incorporating the 1H-pyrrol-1-yl substituent through cross-coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3 : Final hydrolysis under basic conditions (e.g., NaOH/EtOH) to convert the ester intermediate to the carboxylic acid .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- X-ray crystallography : Resolves molecular geometry, confirming substituent positions and planarity of the pyrazole ring .
- NMR spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carboxylate carbons (δ ~170 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z corresponding to CHClFNO) .
Q. How does the electronic nature of substituents influence the compound’s reactivity and stability?
- The electron-withdrawing Cl and F groups on the phenyl ring enhance the electrophilicity of the pyrazole core, facilitating nucleophilic attacks.
- The pyrrole moiety introduces steric hindrance, potentially reducing hydrolysis rates of the carboxylic acid group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s interactions with biological targets?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions. For pyrazole derivatives, HOMO localization on the carboxylate group suggests hydrogen bonding with enzymes like cyclooxygenase-2 (COX-2) .
- Molecular docking : Simulates binding affinities to receptors (e.g., kinases), guided by substituent steric/electronic profiles .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
- Meta-analysis : Compare IC values across studies, adjusting for assay conditions (e.g., cell lines, pH). For example, discrepancies in COX-2 inhibition may arise from variations in fluorophenyl substituent positioning .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with CF) to isolate contributions to activity .
Q. How can regioselectivity challenges during synthesis be addressed?
- Directing groups : Use temporary protecting groups (e.g., Boc) to control substitution patterns.
- Catalytic systems : Pd-catalyzed C–H activation enables selective functionalization of the pyrazole ring at the 5-position .
Methodological Considerations
Q. What experimental design optimizes yield in multi-step syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
